2-(Thiophen-2-yl)quinoline-8-carboxamide
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Overview
Description
2-(Thiophen-2-yl)quinoline-8-carboxamide is a heterocyclic compound that features a quinoline core substituted with a thiophene ring and a carboxamide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. The presence of both quinoline and thiophene moieties in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-yl)quinoline-8-carboxamide typically involves the condensation of quinoline derivatives with thiophene carboxylic acid derivatives. One common method is the reaction of quinoline-8-carboxylic acid with thiophene-2-amine in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of efficient catalysts and solvents to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-2-yl)quinoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to derivatives substituted at the 5-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic reagents such as bromine (Br2) or sulfuric acid (H2SO4) can be used for substitution reactions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: 5-substituted thiophene derivatives.
Scientific Research Applications
2-(Thiophen-2-yl)quinoline-8-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-yl)quinoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the thiophene ring can interact with protein active sites. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Thiophen-2-yl)quinoline-8-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
2-(Thiophen-2-yl)quinoline-4-carboxamide: Similar structure but with the carboxamide group at the 4-position of the quinoline ring.
2-(Thiophen-2-yl)quinoline-8-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide.
Uniqueness
2-(Thiophen-2-yl)quinoline-8-carboxamide is unique due to the specific positioning of the carboxamide group at the 8-position of the quinoline ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
655222-67-6 |
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Molecular Formula |
C14H10N2OS |
Molecular Weight |
254.31 g/mol |
IUPAC Name |
2-thiophen-2-ylquinoline-8-carboxamide |
InChI |
InChI=1S/C14H10N2OS/c15-14(17)10-4-1-3-9-6-7-11(16-13(9)10)12-5-2-8-18-12/h1-8H,(H2,15,17) |
InChI Key |
XYQVHTQDWKHRPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)N)N=C(C=C2)C3=CC=CS3 |
Origin of Product |
United States |
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